![molecular formula C9H10N4O2 B14437831 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-46-7](/img/structure/B14437831.png)
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a furan moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Furan Moiety: The furan moiety can be introduced via a nucleophilic substitution reaction using a furan-3-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting nucleic acid synthesis or enzyme inhibition.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes or nucleic acids. The amino and furan moieties can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The pyrimidine ring can also participate in coordination with metal ions, further modulating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one: Similar structure with a thiophene ring instead of a furan ring.
5-Amino-2-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(3H)-one: Similar structure with a pyridine ring instead of a furan ring.
5-Amino-2-{[(benzyl)amino}pyrimidin-4(3H)-one: Similar structure with a benzyl group instead of a furan ring.
Uniqueness
The presence of the furan moiety in 5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one imparts unique electronic and steric properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles and applications.
Eigenschaften
CAS-Nummer |
77961-46-7 |
|---|---|
Molekularformel |
C9H10N4O2 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
5-amino-2-(furan-3-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N4O2/c10-7-4-12-9(13-8(7)14)11-3-6-1-2-15-5-6/h1-2,4-5H,3,10H2,(H2,11,12,13,14) |
InChI-Schlüssel |
COXGQNAWKYFEGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC=C1CNC2=NC=C(C(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


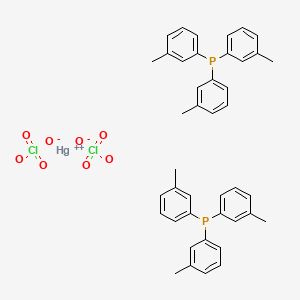
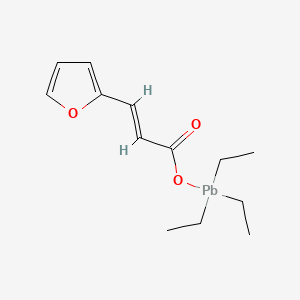
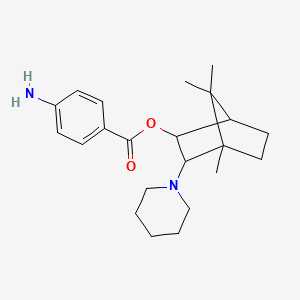
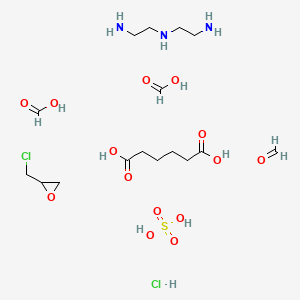

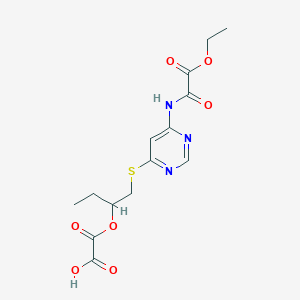
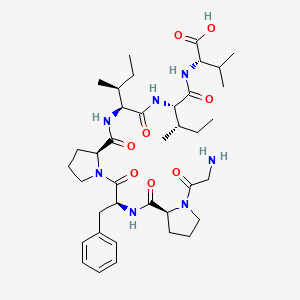
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
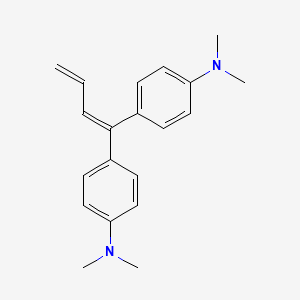
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
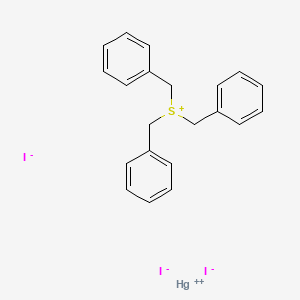

![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

